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For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the gas phase thermochemistry

of isobutyronitrile and its structural isomers, n-butyronitrile and pivalonitrile, has been

compiled for researchers, scientists, and professionals in drug development. This guide

provides a detailed summary of key thermochemical properties, including enthalpy of formation,

entropy, and heat capacity, supported by experimental data to facilitate objective analysis and

comparison.

This publication addresses the critical need for reliable thermochemical data in computational

chemistry and drug design, where understanding the energetic properties of molecules is

paramount for predicting their behavior and interactions. By presenting data for

isobutyronitrile alongside its isomers, this guide offers valuable insights into the effects of

molecular structure on thermodynamic stability.

Gas Phase Thermochemical Data at 298.15 K
A compilation of experimental and computational gas phase thermochemical data for

isobutyronitrile, n-butyronitrile, and pivalonitrile is presented below. These values are

essential for calculating reaction energies, equilibrium constants, and for validating

computational models.
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Compoun
d

Formula
ΔfH°gas
(kJ/mol)

S°gas
(J/mol·K)

Cp,gas
(J/mol·K)

Method
Referenc
e

Isobutyroni

trile
C4H7N 22.8 314.66 99.69 Ccr, Calc [1],[2]

24.3 ± 1.8 Ccb [1]

n-

Butyronitril

e

C4H7N -6.8 to -4.8 325.5 ± 2.1 98.3 ± 2.1 Exp [3]

Pivalonitrile C5H9N -39.9 232.00 179.37 Exp [4]

Notes on Data:

ΔfH°gas: Standard enthalpy of formation in the gas phase.

S°gas: Standard molar entropy in the gas phase.

Cp,gas: Molar heat capacity at constant pressure in the gas phase.

Ccr: Combustion calorimetry (reaction).

Ccb: Combustion calorimetry (bomb).

Calc: Calculated.

Exp: Experimental.

The range of values for n-butyronitrile's enthalpy of formation reflects results from different

experimental determinations.[3]

Experimental and Computational Methodologies
The determination of gas phase thermochemical data relies on a combination of precise

experimental measurements and sophisticated computational models.

Experimental Protocols: Combustion Calorimetry
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The experimental values for the enthalpy of formation of isobutyronitrile and its isomers were

primarily determined using oxygen bomb calorimetry.[1][3] This technique involves the

complete combustion of a known mass of the liquid sample in a high-pressure oxygen

environment within a calibrated calorimeter.

A generalized protocol for the combustion calorimetry of liquid nitriles includes:

Sample Preparation: A weighted sample of the purified liquid nitrile is encapsulated in a

combustible container of known heat of combustion.

Calorimeter Setup: The bomb is charged with a known amount of water and pressurized with

pure oxygen. The calorimeter vessel is filled with a precise amount of water, and the entire

assembly is allowed to reach thermal equilibrium.

Combustion: The sample is ignited electrically, and the temperature change of the water in

the calorimeter is meticulously recorded with high-precision thermometers.

Data Analysis: The heat of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter system (determined by calibration with a standard substance like

benzoic acid), and corrections for the heat of formation of nitric acid from the nitrogen in the

sample.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from

the experimental heat of combustion using Hess's law, incorporating the known standard

enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Protocols: Ab Initio Calculations
Due to the challenges in experimentally measuring gas phase entropy and heat capacity for all

compounds, computational methods are often employed. The calculated values for

isobutyronitrile's entropy and heat capacity were obtained from the NIST Computational

Chemistry Comparison and Benchmark Database (CCCBDB).[2] These calculations are

typically performed using high-level ab initio methods, such as coupled-cluster theory or density

functional theory (DFT), combined with statistical mechanics.

A typical workflow for these calculations involves:
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Geometry Optimization: The three-dimensional structure of the molecule is optimized to find

its lowest energy conformation.

Vibrational Frequency Calculation: The vibrational frequencies of the molecule are calculated

at the optimized geometry.

Partition Function Calculation: The translational, rotational, and vibrational partition functions

are calculated from the molecular properties (mass, moments of inertia, and vibrational

frequencies).

Thermodynamic Property Calculation: The standard entropy and heat capacity are then

derived from the partition functions using standard statistical mechanics formulas.

Logical Workflow for Thermochemical Data
Determination
The following diagram illustrates the logical relationship between experimental and

computational approaches for determining the gas phase thermochemistry of a molecule like

isobutyronitrile.

Experimental Determination

Computational Determination

Purified Liquid Sample Combustion Calorimetry ΔcH°liquid
ΔfH°gas
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Workflow for thermochemical data determination.
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This guide serves as a valuable resource for researchers requiring accurate thermochemical

data for isobutyronitrile and related compounds, enabling more precise modeling and

prediction in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isobutyronitrile-for-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b166230?utm_src=pdf-body
https://www.benchchem.com/product/b166230?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78820&Units=SI&Mask=23
https://cccbdb.nist.gov/exp2x.asp?casno=78820&charge=0
https://pubs.aip.org/aip/jpr/article-pdf/1/2/221/19140484/221_1_online.pdf
https://en.wikipedia.org/wiki/Pivalonitrile
https://www.benchchem.com/product/b166230#gas-phase-thermochemistry-data-of-isobutyronitrile-for-comparative-analysis
https://www.benchchem.com/product/b166230#gas-phase-thermochemistry-data-of-isobutyronitrile-for-comparative-analysis
https://www.benchchem.com/product/b166230#gas-phase-thermochemistry-data-of-isobutyronitrile-for-comparative-analysis
https://www.benchchem.com/product/b166230#gas-phase-thermochemistry-data-of-isobutyronitrile-for-comparative-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b166230?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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